N(alpha), N-(im)-Di-Boc-L-histidine methyl ester

Vue d'ensemble

Description

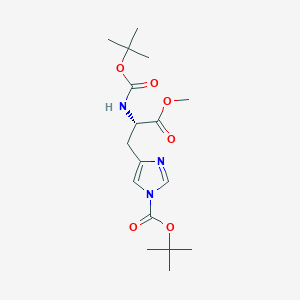

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is a derivative of the amino acid histidine. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms of the histidine side chain and a methyl ester group on the carboxyl group. The Boc groups are commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester typically involves the following steps:

Protection of the Histidine Amino Group: The amino group of histidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Protection of the Imidazole Nitrogen: The imidazole nitrogen is protected using a second equivalent of Boc anhydride.

Esterification: The carboxyl group of the protected histidine is esterified using methanol and a catalyst such as trimethylchlorosilane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs automated peptide synthesizers and large-scale reactors to increase efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality compounds suitable for research and pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester undergoes various chemical reactions, including: 1

Activité Biologique

N(α), N-(im)-Di-Boc-L-histidine methyl ester, a derivative of the amino acid histidine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's synthesis, properties, and biological effects, supported by relevant data and case studies.

- Molecular Formula :

- Molecular Weight : 369.413 g/mol

- Density : 1.17 g/cm³

- Melting Point : 113-116 °C

This compound is characterized by two Boc (tert-butoxycarbonyl) protecting groups on the nitrogen atoms of histidine, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of N(α), N-(im)-Di-Boc-L-histidine methyl ester typically involves the protection of the amino and carboxylic acid groups followed by methylation. The general synthetic route can be summarized as follows:

- Protection : The amino groups of L-histidine are protected using Boc anhydride.

- Methylation : The carboxylic acid group is converted to a methyl ester using methyl iodide.

- Purification : The final product is purified through recrystallization or chromatography.

Ergogenic Effects

Research indicates that amino acids and their derivatives, including N(α), N-(im)-Di-Boc-L-histidine methyl ester, can influence various physiological processes:

- Hormonal Secretion : These compounds may enhance the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery during exercise .

- Mental Performance : They are also recognized for their potential to improve mental performance in stress-related tasks .

Antimicrobial Activity

Studies have shown that histidine derivatives possess antimicrobial properties. For instance, cationic polymers containing imidazolium groups exhibit significant antibacterial activity against various pathogens. This suggests that N(α), N-(im)-Di-Boc-L-histidine methyl ester could be explored as a scaffold for developing new antimicrobial agents .

Case Studies

- Study on Ergogenic Supplements :

- Antimicrobial Evaluation :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 369.413 g/mol |

| Density | 1.17 g/cm³ |

| Melting Point | 113-116 °C |

| Ergogenic Effects | Yes |

| Antimicrobial Activity | Yes |

Applications De Recherche Scientifique

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester exhibits several biological activities that are of interest in research:

- Ergogenic Effects : Research indicates that derivatives of amino acids can enhance hormonal secretion, potentially aiding muscle growth and recovery during exercise .

- Antimicrobial Activity : Histidine derivatives have shown antimicrobial properties, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Medicinal Chemistry

This compound is often employed in the synthesis of peptide-based drugs due to its protective groups that prevent unwanted reactions during peptide coupling. Its ability to form stable structures makes it a valuable building block in drug design.

Peptide Synthesis

The compound is utilized in solid-phase peptide synthesis (SPPS) where its Boc protecting groups allow for selective deprotection under mild conditions. This property enhances the efficiency of synthesizing complex peptides .

Metal-Binding Studies

Recent studies have explored the use of this compound in synthesizing metal-binding amino acids, which are crucial for developing new materials with potential applications in catalysis and materials science .

Case Studies

- Study on Ergogenic Supplements :

- Antimicrobial Evaluation :

Propriétés

IUPAC Name |

tert-butyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-20(10-18-11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCZFTGHOVFXLZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447860 | |

| Record name | N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17791-51-4 | |

| Record name | N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.